molecular formula C15H24ClN5O2 B2850163 6-({[1-(2-chloropropanoyl)pyrrolidin-3-yl](methyl)amino}methyl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one CAS No. 2411236-72-9

6-({[1-(2-chloropropanoyl)pyrrolidin-3-yl](methyl)amino}methyl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one

Cat. No.: B2850163
CAS No.: 2411236-72-9
M. Wt: 341.84
InChI Key: DUOSUIFJUBDHJG-UHFFFAOYSA-N
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Description

6-({[1-(2-chloropropanoyl)pyrrolidin-3-yl](methyl)amino}methyl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyrrolidine ring, a pyrimidinone core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[1-(2-chloropropanoyl)pyrrolidin-3-yl](methyl)amino}methyl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the construction of the pyrrolidine ring. This can be achieved through cyclization reactions involving appropriate precursors. The pyrimidinone core is then introduced through condensation reactions with suitable reagents. The final compound is obtained by functionalizing the intermediate products with chloropropanoyl and dimethylamino groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-({[1-(2-chloropropanoyl)pyrrolidin-3-yl](methyl)amino}methyl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

6-({[1-(2-chloropropanoyl)pyrrolidin-3-yl](methyl)amino}methyl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrrolidine and pyrimidinone derivatives.

    Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-({[1-(2-chloropropanoyl)pyrrolidin-3-yl](methyl)amino}methyl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrimidinone derivatives, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets 6-({[1-(2-chloropropanoyl)pyrrolidin-3-yl](methyl)amino}methyl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[[1-(2-chloropropanoyl)pyrrolidin-3-yl]-methylamino]methyl]-2-(dimethylamino)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN5O2/c1-10(16)14(23)21-6-5-12(9-21)20(4)8-11-7-13(22)18-15(17-11)19(2)3/h7,10,12H,5-6,8-9H2,1-4H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOSUIFJUBDHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C)CC2=CC(=O)NC(=N2)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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